5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide is a complex organic compound that features both bromine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of bromine and iodine atoms is achieved through electrophilic aromatic substitution reactions. The butanoylamino group is introduced via an amide coupling reaction. Common reagents used in these reactions include bromine, iodine, and butanoyl chloride, with solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and iodine.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the bromine and iodine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane, methanol, and toluene are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield brominated or iodinated benzoic acids .
Scientific Research Applications
5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. This can modulate various biological processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide
- 5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide
Uniqueness
5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .
Properties
IUPAC Name |
5-bromo-N-[3-(butanoylamino)phenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrIN2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYWAGRMBNUICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.